molecular formula C20H18ClN3O3S B3014508 N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946326-47-2

N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B3014508
CAS RN: 946326-47-2
M. Wt: 415.89
InChI Key: DIUFSPUGTFCKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study characterized the antiviral active molecule closely related to N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide through vibrational spectroscopy. Using Raman and Fourier transform infrared spectroscopy, the research provided insights into the molecule's vibrational signatures. Density Functional Theory (DFT) analysis revealed stereo-electronic interactions contributing to stability, with natural bond orbital analysis confirming intermolecular interactions within the crystal structure. This study contributes to understanding the molecular behavior and potential applications of such compounds in antiviral therapies (Mary et al., 2022).

Anticancer Activity

Research on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, similar in structure to the molecule , demonstrated potent and selective cytotoxic effects against leukemia cell lines. This indicates the potential of such compounds for anticancer drug development (Horishny et al., 2021).

Molecular Structure Analysis

A detailed analysis of the crystal structures of compounds closely related to the molecule of interest showed non-planar conformation and interactions between pyrimidine and benzene rings. This structural insight is crucial for designing compounds with specific biological activities (Subasri et al., 2017).

Design and Pharmacological Evaluation

Thiazolopyrimidine derivatives resembling the target molecule were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research illustrates the therapeutic potential of such compounds in pain and inflammation management (Selvam et al., 2012).

Antibacterial and Anti-enzymatic Potential

A study on N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide showed significant antibacterial activity against gram-negative bacteria and low potential against lipoxygenase enzyme. This research highlights the molecule's dual functionality in antimicrobial and enzyme inhibition applications (Nafeesa et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-4-1-5-14(10-13)22-18(25)12-28-19-16-7-2-8-17(16)24(20(26)23-19)11-15-6-3-9-27-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUFSPUGTFCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

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